molecular formula C10H6FNO2 B1341930 8-Fluoroquinoline-5-carboxylic acid CAS No. 204782-93-4

8-Fluoroquinoline-5-carboxylic acid

Cat. No. B1341930
CAS RN: 204782-93-4
M. Wt: 191.16 g/mol
InChI Key: GCKAHUABSFTSDF-UHFFFAOYSA-N
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Description

The research on quinoline derivatives, including 8-Fluoroquinoline-5-carboxylic acid and its analogs, has shown significant promise in the field of medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and evaluated for their potential as antimicrobial and anticancer agents, with some showing high efficacy against various strains of bacteria and cancer cell lines .

Synthesis Analysis

The synthesis of these quinoline derivatives often involves multi-step reactions starting from basic aromatic compounds such as tetrafluorobenzene or anilines. For instance, the synthesis of 1-cyclopropyl

Scientific Research Applications

Antibacterial Properties

Studies have shown that derivatives of 8-Fluoroquinoline-5-carboxylic acid exhibit significant antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria. For instance, a novel antibacterial compound, synthesized from this class, demonstrated extremely potent activities against both types of bacteria, outperforming established antibiotics like trovafloxacin in clinical isolates. The structure-activity relationship (SAR) study highlighted that a specific combination of substituents led to enhanced antibacterial activity, with molecular modeling suggesting a distorted orientation of certain groups due to steric hindrance as a key factor for this activity (Kuramoto et al., 2003).

Synthesis and Application in Drug Development

The synthesis and evaluation of 8-nitrofluoroquinolone derivatives were explored, resulting in compounds with promising antibacterial activities against Gram-positive strains. The study emphasized the role of lipophilic groups in enhancing activity against these bacteria (Al-Hiari et al., 2007). Another investigation into substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acids and its analogs revealed interesting antibacterial properties, mainly against Gram-positive strains, with certain compounds showing good antifungal activity as well (Al-Hiari et al., 2008).

Potential as Antimicrobial Drugs

The research into 8-amino-7-(aryl/hetaryl)fluoroquinolones uncovered a set of synthetic antibacterial agents with significant antimicrobial activity against microbes associated with microbial infections and foodborne illnesses. These compounds were identified as promising candidates for the development of new antimicrobial drugs to treat bacterial infections (Ala’a A. Al-Akhras et al., 2022).

Safety and Hazards

The safety information for 8-Fluoroquinoline-5-carboxylic acid indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . More detailed safety information can be found in the MSDS .

properties

IUPAC Name

8-fluoroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKAHUABSFTSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592557
Record name 8-Fluoroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline-5-carboxylic acid

CAS RN

204782-93-4
Record name 8-Fluoroquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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